molecular formula C23H24ClN5O B11296021 4-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

4-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11296021
M. Wt: 421.9 g/mol
InChI Key: VZPDGSWGRVZNKR-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core linked to a pyrimidine ring through an amino group. The presence of a piperidine moiety further adds to its structural diversity.

Preparation Methods

The synthesis of 4-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloroaniline with 6-methyl-2-(piperidin-1-yl)pyrimidine-4-amine under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzamide core. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

4-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other chloro-substituted benzamides and pyrimidine derivatives. Compared to these compounds, 4-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the piperidine moiety. This uniqueness can result in different biological activities and applications .

Properties

Molecular Formula

C23H24ClN5O

Molecular Weight

421.9 g/mol

IUPAC Name

4-chloro-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H24ClN5O/c1-16-15-21(28-23(25-16)29-13-3-2-4-14-29)26-19-9-11-20(12-10-19)27-22(30)17-5-7-18(24)8-6-17/h5-12,15H,2-4,13-14H2,1H3,(H,27,30)(H,25,26,28)

InChI Key

VZPDGSWGRVZNKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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